molecular formula C5H5ClN2O2 B1504620 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid CAS No. 869002-61-9

2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid

Cat. No.: B1504620
CAS No.: 869002-61-9
M. Wt: 160.56 g/mol
InChI Key: XSMYIPIZQODQQW-UHFFFAOYSA-N
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Description

2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid is a useful research compound. Its molecular formula is C5H5ClN2O2 and its molecular weight is 160.56 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to metal ions in enzymes and influencing their catalytic activity. For instance, it can interact with metalloenzymes, which are enzymes that contain metal ions as cofactors. The binding of this compound to these metal ions can either inhibit or enhance the enzyme’s activity, depending on the nature of the interaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the activity of kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting or activating these kinases, this compound can alter the phosphorylation status of target proteins, leading to changes in gene expression and cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is generally stable under recommended storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cell signaling pathways. At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of organic substances . The metabolic flux and levels of metabolites can be affected by the presence of this compound, leading to changes in cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of this compound can affect its accumulation and activity, influencing its overall biological effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions.

Biological Activity

2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. It belongs to the imidazole family, which is known for its ability to interact with various biological targets, making it a candidate for pharmaceutical applications.

  • Molecular Formula : C5_5H5_5ClN2_2O2_2
  • Molecular Weight : 160.56 g/mol
  • Structure : Contains a chloro group and a carboxylic acid functional group, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in metabolic pathways where imidazole derivatives are known to modulate enzyme functions.
  • Receptor Modulation : It may also interact with various receptors, influencing signaling pathways that are critical for cellular functions .

Biological Activities

The compound exhibits a broad spectrum of biological activities, including but not limited to:

  • Antimicrobial Activity : Studies have shown varying degrees of antimicrobial effects against both Gram-positive and Gram-negative bacteria. However, some derivatives have demonstrated limited efficacy in vitro against specific strains .
  • Antiviral Properties : Similar compounds in the imidazole class have been evaluated for their potential against viral infections, particularly HIV. The mechanism often involves disruption of viral replication processes .
  • Anticancer Effects : Research indicates that imidazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various biochemical pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialLimited activity against MSSA, MRSA
AntiviralPotential inhibition of HIV replication
AnticancerInduction of apoptosis in cancer cells

Case Study: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results showed that while some derivatives had significant zones of inhibition against clinical isolates, others displayed minimal activity. Specifically, compounds were tested against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, revealing the need for further optimization to enhance potency .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good solubility in polar solvents, which enhances its bioavailability. However, toxicity assessments indicate potential skin and eye irritation upon exposure . These factors are crucial when considering therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid exhibits a range of biological activities, making it a candidate for drug development. Its structure allows it to interact with various biological targets, influencing cellular processes.

Biological Activities

  • Antimicrobial Properties: Studies indicate that imidazole derivatives can inhibit bacterial growth. For instance, compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria .
  • Antiviral Activity: The compound's ability to inhibit key enzymes involved in viral replication positions it as a potential antiviral agent. Research has demonstrated that certain imidazole derivatives can effectively disrupt the HIV-1 integrase activity, suggesting similar potential for this compound .

Enzyme Interaction Studies

The compound's electrophilic nature allows it to bind to various enzymes, influencing their activity. This characteristic is crucial for understanding its mechanism of action in biochemical pathways.

Case Study: Enzyme Binding

In vitro studies have shown that this compound can interact with metalloenzymes, potentially enhancing or inhibiting their catalytic functions. Such interactions are vital for developing enzyme inhibitors or activators for therapeutic purposes .

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various methods, including:

  • Chlorination of Imidazole Derivatives: This method introduces the chloro group while maintaining the integrity of the imidazole ring.
  • Carboxylation Reactions: The introduction of the carboxylic acid group can be accomplished through carboxylation reactions involving suitable precursors .

Applications in Drug Design

As a bioisostere for carboxylic acids, this compound can be utilized in drug design to modify pharmacokinetic properties while retaining biological activity. Its structural similarity to other bioactive compounds enables its use in developing new therapeutic agents targeting various diseases .

Properties

IUPAC Name

2-chloro-3-methylimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-8-3(4(9)10)2-7-5(8)6/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMYIPIZQODQQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20698509
Record name 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20698509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869002-61-9
Record name 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20698509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.